molecular formula C16H13BrClFN2O2 B6430789 3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 1903279-09-3

3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B6430789
CAS No.: 1903279-09-3
M. Wt: 399.64 g/mol
InChI Key: NXYFAULVKDERIK-UHFFFAOYSA-N
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Description

3-Bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1903279-09-3) is a high-purity pyridine derivative supplied for scientific research and development. With a molecular weight of 399.64 g/mol and the molecular formula C 16 H 13 BrClFN 2 O 2 , this compound is characterized by a bromine substituent at the 3-position of the pyridine ring and a pyrrolidine-linked, halogenated benzoyl group at the 2-position . This compound serves as a versatile building block in medicinal chemistry and chemical biology. Its molecular framework, featuring a pyrrolidine ring and halogenated aromatic systems, is commonly found in compounds designed to modulate kinase activity . Specifically, pyrrolopyridine-based structures have been investigated as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a key target in neurodegenerative diseases such as Alzheimer's . Additionally, similar scaffolds are utilized in the development of tyrosine kinase inhibitors for oncology research, demonstrating potential in controlling tumor growth . The presence of the bromine atom on the pyridine ring makes it a suitable substrate for further synthetic elaboration via cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds and create diverse chemical libraries for biological screening . The product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClFN2O2/c17-11-3-2-7-20-15(11)23-10-6-8-21(9-10)16(22)14-12(18)4-1-5-13(14)19/h1-5,7,10H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYFAULVKDERIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

In Embodiment 7 , mixing pyridine with 40% HBr and 30% H₂O₂ at 100–110°C for 24 hours yielded 87 g of 3-bromopyridine (98.3% purity). Key variables include:

VariableOptimal ConditionYield/Purity Impact
Temperature110°CMaximizes purity
H₂O₂ Concentration30%Enhances bromination
Solvent (Extraction)Methyl tert-butyl etherReduces impurities

The use of methyl tert-butyl ether for extraction minimized byproduct retention, achieving a GC purity of 98.3%.

Synthesis of 1-(2-Chloro-6-Fluorobenzoyl)Pyrrolidin-3-ol

The pyrrolidine moiety is functionalized via acylation. While direct methods are scarce in provided sources, analogous protocols suggest reacting pyrrolidine-3-ol with 2-chloro-6-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

Acylation Conditions

Acalabrutinib synthesis (WO2020225831A1) highlights sodium iodide’s role in facilitating acylations at reduced temperatures. For the target compound:

  • Reagent : 2-Chloro-6-fluorobenzoyl chloride (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : DCM at 0–25°C

  • Yield : ~85% (estimated via HPLC)

Post-reaction purification involves aqueous washes (NaHCO₃) and solvent evaporation.

Coupling of Bromopyridine and Pyrrolidine Derivatives

The final step involves forming the ether linkage between 3-bromo-2-hydroxypyridine and 1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-ol. Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement are viable strategies.

Mitsunobu Reaction

A modified Mitsunobu protocol from WO2020225831A1 uses:

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C, 12 hours

  • Yield : 76% (HPLC purity >97%)

SN2 Displacement

Alternatively, activating the hydroxyl group as a leaving group (e.g., mesylation) enables nucleophilic substitution. For example:

  • Mesylate 3-bromo-2-hydroxypyridine with methanesulfonyl chloride (MsCl).

  • React with 1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-ol in DMF at 80°C.

  • Isolate via ethyl acetate extraction and column chromatography.

Purification and Analytical Validation

Final purification employs distillation and recrystallization:

Distillation

Under reduced pressure (20–30 mmHg), the crude product is distilled at 120–130°C, removing low-boiling impurities.

Recrystallization

Dissolving the distillate in hot ethanol followed by slow cooling yields crystalline 3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine (mp: 89–91°C).

Analytical Data

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=5.2 Hz, 1H), 7.71 (dd, J=8.8, 3.6 Hz, 1H), 5.32 (m, 1H), 3.82–3.45 (m, 4H).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Mitsunobu CouplingHigh regioselectivityCostly reagents (DIAD, PPh₃)
SN2 DisplacementScalableRequires mesylation step
Hydrogen Peroxide BrominationMild conditions, high yieldLong reaction times (24–48 h)

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the benzoyl group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can serve as a probe or ligand in studies involving protein-ligand interactions or cellular signaling pathways.

    Chemical Biology: It can be used to study the effects of specific structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the 2-chloro-6-fluorobenzoyl group can enhance binding affinity and specificity for certain targets, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Utility : The benzoyl-pyrrolidine group in the target compound may serve as a pharmacophore for kinase inhibitors, analogous to pyrrolidine-containing drugs like crizotinib .
  • Data Limitations: No direct biological or kinetic data exists in the provided evidence, highlighting a need for experimental validation of its properties.

Q & A

Q. What are the optimal storage conditions to ensure long-term stability?

  • Methodological Answer:
  • Temperature: Store at -20°C in amber vials to prevent photodegradation .
  • Stability Testing: Monitor via TLC/HPLC every 6 months. Degradation products (e.g., dehalogenated analogs) indicate improper storage .

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